molecular formula C21H23N5O3 B2762712 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1219912-90-9

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2762712
CAS No.: 1219912-90-9
M. Wt: 393.447
InChI Key: AOWMYCPCWSPFMA-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Pharma Market Insights

The compound is part of a broader class of compounds explored for their potential as alpha-subtype selective 5-HT-1D receptor agonists, indicating a focus on migraine treatment with fewer side-effects. This suggests its relevance in developing treatments targeting specific receptor subtypes for improved therapeutic outcomes [V. Habernickel, 2001].

Antimicrobial Activity

Synthesis and structure-activity studies have been conducted on derivatives containing the oxadiazole, highlighting strong antimicrobial activities. This application suggests the compound and its derivatives could be valuable in addressing microbial resistance and developing new antimicrobials [K. Krolenko et al., 2016].

PPARpan Agonist Synthesis

An efficient synthesis pathway for a potent PPARpan agonist showcases the compound's utility in drug development processes, particularly for agonists targeting the PPAR receptors involved in metabolic regulation. This highlights its potential application in treating metabolic disorders [Jiasheng Guo et al., 2006].

Antiproliferative Effects

Research into novel 4-thiazolidinone, pyridine, and piperazine-based conjugates, including the compound's derivatives, indicates significant antiproliferative effects on human leukemic cells. This application is crucial for developing novel anticancer therapies, suggesting the compound's potential in cancer research [Kothanahally S. Sharath Kumar et al., 2014].

Breast Cancer Docking Studies

The compound's derivatives have been subjected to docking studies for breast cancer, indicating its utility in computational drug discovery and the design of cancer therapeutics. This highlights its role in identifying potential anticancer agents through computational methods [Ghada E. Abd El Ghani et al., 2022].

Properties

IUPAC Name

1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-15(28-18-6-4-3-5-7-18)21(27)26-12-10-25(11-13-26)19-9-8-17(14-22-19)20-23-16(2)29-24-20/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMYCPCWSPFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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